molecular formula C10H10I2O3 B13785442 2-(2,4-Diiodophenoxy)butyric acid CAS No. 90917-50-3

2-(2,4-Diiodophenoxy)butyric acid

Cat. No.: B13785442
CAS No.: 90917-50-3
M. Wt: 431.99 g/mol
InChI Key: OJBQXQKDTBWHEG-UHFFFAOYSA-N
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Description

2-(2,4-Diiodophenoxy)butyric acid: is an organic compound with the molecular formula C10H10I2O3. It is a derivative of butyric acid, where the hydrogen atoms on the phenoxy group are replaced by iodine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Diiodophenoxy)butyric acid typically involves the iodination of phenoxybutyric acid derivatives. One common method is the reaction of 2,4-diiodophenol with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Diiodophenoxy)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less iodinated derivatives .

Scientific Research Applications

Chemistry: 2-(2,4-Diiodophenoxy)butyric acid is used as a precursor in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a model compound to investigate the interactions of iodine-containing molecules with biological targets .

Medicine: The presence of iodine atoms can enhance the compound’s ability to interact with specific biological targets, making it useful in diagnostic imaging techniques such as X-ray or CT scans .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including herbicides and pesticides. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2

Properties

CAS No.

90917-50-3

Molecular Formula

C10H10I2O3

Molecular Weight

431.99 g/mol

IUPAC Name

2-(2,4-diiodophenoxy)butanoic acid

InChI

InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)

InChI Key

OJBQXQKDTBWHEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)I)I

Origin of Product

United States

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